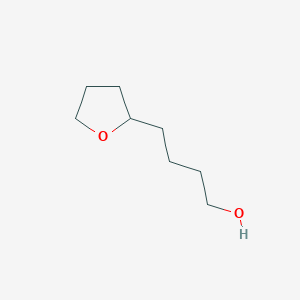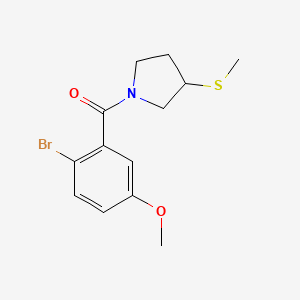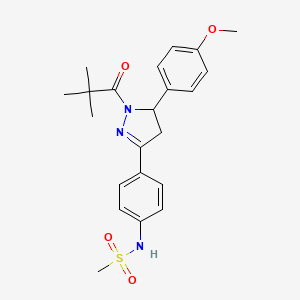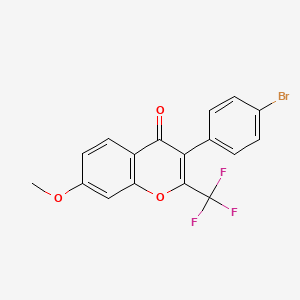![molecular formula C21H15ClN4O4 B2373901 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide CAS No. 1261005-01-9](/img/structure/B2373901.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H15ClN4O4 and its molecular weight is 422.83. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents : Derivatives of oxadiazolyl acetamides, including compounds similar to the one , have been synthesized and found to possess significant antibacterial activity. These compounds were synthesized starting from a common intermediate and characterized through various spectroscopic methods. The antibacterial efficacy of these derivatives suggests potential applications in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Drug-likeness and Antimicrobial Activity : Another study focused on synthesizing a library of compounds, including derivatives with a 1,3,4-oxadiazole moiety, and assessed their drug-likeness properties and in vitro microbial investigation. These compounds exhibited good to moderate activity against various bacterial strains, indicating their potential as antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).
Synthesis and Biological Assessment : A study involved the synthesis of acetamides with an oxadiazole cycle and their subsequent biological assessment. These compounds were shown to have interesting biological properties, further indicating the wide application potential in medicinal chemistry (Karpina et al., 2019).
Photovoltaic Efficiency Modeling : There's research on bioactive benzothiazolinone acetamide analogs which included spectroscopic and quantum mechanical studies. These compounds, including the oxadiazole derivatives, were investigated for their potential in photovoltaic efficiency, suggesting their use in dye-sensitized solar cells and other energy-related applications (Mary et al., 2020).
Antitubercular Agents : A research focusing on the synthesis of pyrrolyl oxadiazole derivatives revealed their potential as antitubercular agents. These compounds demonstrated moderate to good antitubercular activity in vitro, highlighting their potential in treating tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Cytotoxic Agents : Some synthesized compounds, including oxadiazole derivatives, were tested for their anti-tumor potential and exhibited comparable or better cytotoxic activity against various cancer cell lines than the reference drug doxorubicin (Ramazani et al., 2014).
Anticancer Properties Targeting MMP-9 : Oxadiazole, thiadiazole, and triazole derivatives were synthesized and evaluated for their anticancer effects, particularly targeting MMP-9. Some of these compounds showed promising cytotoxic effects on different cancer cell lines, suggesting their potential in cancer treatment (Özdemir et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
It’s possible that the compound inhibits the kinase activity of GSK-3β, thereby modulating the downstream signaling pathways .
Biochemical Pathways
The inhibition of GSK-3β affects multiple biochemical pathways. One of the key pathways is the Wnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation . By inhibiting GSK-3β, the compound may increase the stability and nuclear accumulation of β-catenin, a key effector in the Wnt pathway .
Result of Action
The compound’s action on GSK-3β and the subsequent modulation of the Wnt/β-catenin pathway could lead to changes in cell proliferation and differentiation . In the context of cancer, this could potentially inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the physiological pH, presence of other interacting molecules, and the specific cellular environment. For instance, the compound’s efficacy could be affected by the tumor microenvironment in the case of cancer treatment.
Propiedades
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4/c22-14-3-1-4-15(10-14)23-19(27)11-26-8-2-5-16(26)21-24-20(25-30-21)13-6-7-17-18(9-13)29-12-28-17/h1-10H,11-12H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMCKZKXKAGSJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)





![3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2373831.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2373833.png)
![3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne](/img/structure/B2373835.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)
![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)
![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)